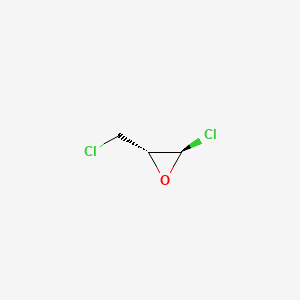

trans-1,3-Dichloropropene oxide

Description

Structure

3D Structure

Properties

CAS No. |

66826-73-1 |

|---|---|

Molecular Formula |

C3H4Cl2O |

Molecular Weight |

126.97 g/mol |

IUPAC Name |

(2R,3R)-2-chloro-3-(chloromethyl)oxirane |

InChI |

InChI=1S/C3H4Cl2O/c4-1-2-3(5)6-2/h2-3H,1H2/t2-,3+/m1/s1 |

InChI Key |

RLGCGUQZAWGNEO-GBXIJSLDSA-N |

SMILES |

C(C1C(O1)Cl)Cl |

Isomeric SMILES |

C([C@@H]1[C@H](O1)Cl)Cl |

Canonical SMILES |

C(C1C(O1)Cl)Cl |

Synonyms |

1,3-dichloropropene oxide 2-chloro-3-(chloromethyl)oxirane 2-chloro-3-(chloromethyl)oxirane, (trans)-isomer cis-2-chloro-3-(chloromethyl)oxirane trans-2-chloro-3-(chloromethyl)oxirane |

Origin of Product |

United States |

Synthetic Methodologies for Trans 1,3 Dichloropropene Oxide

Direct Epoxidation Strategies

Direct epoxidation involves the addition of an oxygen atom across the C=C double bond of trans-1,3-dichloropropene. This is a common and often straightforward method for synthesizing epoxides.

The reaction of alkenes with peroxycarboxylic acids, commonly known as the Prilezhaev reaction, is a fundamental method for epoxide synthesis. youtube.com Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are frequently employed for this transformation. youtube.commasterorganicchemistry.com The mechanism is a concerted process where the oxygen atom is transferred from the peracid to the alkene in a single step, passing through a characteristic butterfly-like transition state. libretexts.orgucalgary.ca

A key feature of this reaction is its stereospecificity. The epoxidation occurs via syn-addition, meaning the oxygen atom adds to one face of the double bond without disturbing the original stereochemistry of the substituents. masterorganicchemistry.comchemistrysteps.com Consequently, the epoxidation of trans-1,3-dichloropropene with a peracid like m-CPBA will exclusively yield trans-1,3-dichloropropene oxide . ucalgary.cachemistrysteps.com The reaction is typically carried out in inert solvents like dichloromethane (B109758) or chloroform. umkc.edu While electron-donating groups on an alkene generally increase the reaction rate, the electron-withdrawing nature of the chlorine atoms in trans-1,3-dichloropropene makes the double bond less nucleophilic, potentially requiring more forcing conditions or more reactive peracid systems. youtube.comucalgary.ca

Table 1: Overview of Peracid-Mediated Epoxidation

| Parameter | Description |

|---|---|

| Reagent | Peroxycarboxylic acid (e.g., m-CPBA, peracetic acid) |

| Substrate | trans-1,3-Dichloropropene |

| Product | This compound |

| Mechanism | Concerted, "Butterfly" transition state |

| Stereochemistry | Syn-addition, Stereospecific (trans-alkene gives trans-epoxide) |

| Typical Solvents | Chlorinated solvents (e.g., Dichloromethane), Ethers |

Oxygen atom transfer can also be facilitated by metal catalysts, which can offer alternative reactivity and selectivity. These reactions often utilize different oxygen sources, such as hydrogen peroxide or alkyl hydroperoxides. psu.edumdpi.com

A biologically relevant example of this is the metabolic activation of 1,3-dichloropropene (B49464) in mammals. Studies have shown that 1,3-dichloropropene is metabolized by cytochrome P450 enzymes in the liver to form the corresponding cis- and trans-epoxides. nih.govepa.gov Cytochrome P450s are heme-containing metalloenzymes that catalyze a wide range of oxidative reactions, including epoxidation, demonstrating that a metal-centered catalyst can perform this transformation. nih.gov

In synthetic chemistry, various transition-metal complexes are known to catalyze epoxidation. mdpi.com Systems based on high-valent metals like molybdenum, tungsten, and rhenium are effective, often using hydrogen peroxide as the terminal oxidant. psu.edu For instance, methyltrioxorhenium (MTO) is a highly active catalyst for the epoxidation of a wide range of alkenes. psu.edu While specific studies detailing the use of these catalysts for trans-1,3-dichloropropene are not prevalent, the general methodology provides a viable pathway for its synthesis. The choice of metal and ligands can influence the efficiency and selectivity of the reaction.

Stereoselectivity in the synthesis of This compound is primarily concerned with ensuring the trans relationship between the chloro and chloromethyl substituents on the oxirane ring. As discussed previously, the inherent stereospecificity of peracid-mediated epoxidation provides a direct and reliable method to achieve this. masterorganicchemistry.comchemistrysteps.com When trans-1,3-dichloropropene is used as the starting material, the concerted syn-addition mechanism ensures that the resulting epoxide maintains the trans configuration. ucalgary.ca

This principle is a cornerstone of epoxide synthesis:

trans-Alkenes yield trans-epoxides.

cis-Alkenes yield cis-epoxides.

Therefore, the most critical factor for the stereoselective synthesis of the trans-epoxide via direct oxidation is the isomeric purity of the starting trans-1,3-dichloropropene. wikipedia.org More complex stereoselective techniques, such as the Sharpless asymmetric epoxidation, are designed to control enantioselectivity in the synthesis of chiral epoxides from allylic alcohols, and are therefore not directly applicable to this non-allylic alcohol substrate. umkc.edu

Indirect Synthesis Approaches

Indirect methods involve the formation of the epoxide from precursors that already contain some of the required atoms and functionality. These routes typically involve at least two steps.

A classic two-step sequence to synthesize epoxides from alkenes proceeds through a halohydrin intermediate. youtube.comlibretexts.org

Halohydrin Formation : The first step involves the reaction of the alkene (trans-1,3-dichloropropene) with a halogen (e.g., chlorine, Cl₂) in the presence of water. libretexts.org The mechanism proceeds through a cyclic chloronium ion intermediate. Water, acting as a nucleophile, attacks one of the carbons of the chloronium ion. This attack occurs with anti-stereochemistry, leading to the formation of a chlorohydrin (a molecule containing both a chlorine and a hydroxyl group on adjacent carbons). libretexts.org

Ring Closure : In the second step, the chlorohydrin intermediate is treated with a base (e.g., sodium hydroxide (B78521), NaOH). The base deprotonates the hydroxyl group to form an alkoxide. This alkoxide then undergoes an intramolecular Sₙ2 reaction, displacing the adjacent chloride ion to form the three-membered epoxide ring. youtube.com For this ring closure to occur efficiently, the hydroxyl and chloro groups must be able to adopt an anti-periplanar conformation. youtube.com

This sequence, when applied to trans-1,3-dichloropropene, would yield This compound , as the stereochemical outcomes of the two steps are well-defined.

Table 2: Halohydrin Route to this compound

| Step | Reaction | Reagents | Key Feature |

|---|---|---|---|

| 1 | Halohydrin Formation | Alkene + Cl₂/H₂O | Anti-addition of -Cl and -OH |

This compound can also be envisioned as being synthesized from other readily available C3 chlorinated compounds, such as those derived from industrial processes. For example, 1,2,3-trichloropropane (B165214) is a significant by-product of epichlorohydrin (B41342) production. researchgate.net The controlled dehydrochlorination of 1,2,3-trichloropropane can be used to synthesize dichloropropenes, which can then be used in the direct epoxidation strategies mentioned above. researchgate.net

A more direct indirect route could involve 1,3-dichloro-2-propanol (B29581) as a key precursor. This compound can be synthesized from glycerol, a renewable feedstock. researchgate.net Treatment of 1,3-dichloro-2-propanol with a strong base could initiate an intramolecular Williamson ether synthesis. Deprotonation of the secondary alcohol followed by displacement of one of the adjacent chlorides would form an epoxide ring. Depending on which chloride is displaced, this reaction could form either epichlorohydrin or 2-chloro-3-(chloromethyl)oxirane (1,3-dichloropropene oxide). Controlling the regioselectivity of this ring closure would be the critical challenge in such a synthetic approach.

Reactivity and Mechanistic Pathways of Trans 1,3 Dichloropropene Oxide

Nucleophilic Ring-Opening Reactions

The significant ring strain in epoxides, estimated to be around 13 kcal/mol, serves as the thermodynamic driving force for ring-opening reactions, even with the formation of an alkoxide, which is typically not a good leaving group. chemistrysteps.commasterorganicchemistry.com These reactions generally proceed via an S(_N)2 mechanism, particularly with strong nucleophiles under neutral or basic conditions. masterorganicchemistry.com

A significant biological nucleophile that reacts with 1,3-dichloropropene (B49464) oxides is glutathione (B108866) (GSH). The reaction can be catalyzed by the enzyme Glutathione S-transferase (GST). nih.gov Studies have shown that the trans-isomer of 1,3-dichloropropene oxide reacts more rapidly with GSH than the cis-isomer, both in catalyzed and uncatalyzed reactions. nih.govnih.gov

The kinetics of ring-opening are influenced by the structure of the epoxide. The trans-1,3-dichloropropene oxide is kinetically less stable than its cis-counterpart in certain environments. For instance, in a pH 7.4 phosphate (B84403) buffer at 41 °C, the decomposition half-life of the trans-epoxide is significantly shorter than that of the cis-epoxide. nih.gov This suggests a lower activation energy barrier for the ring-opening process of the trans-isomer under these conditions.

| Isomer | Condition | Half-Life (t1/2) |

|---|---|---|

| trans-1,3-Dichloropropene oxide | pH 7.4 Phosphate Buffer | 64 minutes |

| cis-1,3-Dichloropropene oxide | pH 7.4 Phosphate Buffer | 116 minutes |

Solvent plays a critical role in dictating the reaction pathway and the nature of the final products. The decomposition of this compound yields different products depending on the solvent system.

In aqueous buffer (pH 7.4) , the epoxide undergoes hydrolysis, where water acts as the nucleophile. This reaction yields 3-chloro-2-hydroxypropanal (B1221047) as the major product (>99%). nih.gov

In dimethyl sulfoxide (B87167) (DMSO) , the epoxide undergoes a complete rearrangement to form 2-chloroacrolein (B1216256). nih.gov

This solvent-dependent outcome highlights the ability of the solvent to influence reaction mechanisms, shifting from nucleophilic addition (hydrolysis) in water to an elimination or rearrangement pathway in a polar aprotic solvent like DMSO. nih.gov

Catalysis significantly accelerates the rate of ring-opening. As mentioned, Glutathione S-transferases (GSTs) are enzymes that catalyze the conjugation of glutathione to electrophilic substrates, including epoxides. nih.gov This enzymatic catalysis provides a lower energy pathway for the nucleophilic attack of the thiol group of GSH on the epoxide ring.

| Solvent | Major Product | Reaction Type |

|---|---|---|

| pH 7.4 Phosphate Buffer | 3-chloro-2-hydroxypropanal | Hydrolysis |

| Dimethyl Sulfoxide (DMSO) | 2-chloroacrolein | Rearrangement/Isomerization |

Electrophilic Activation and Transformations

Under acidic conditions, the epoxide oxygen can be protonated, which significantly activates the ring towards nucleophilic attack. This protonation converts the hydroxyl group into a better leaving group and induces a partial positive charge on the ring carbons, making them more electrophilic. youtube.com

In the presence of an acid catalyst, the ring-opening of an unsymmetrical epoxide can exhibit different regioselectivity compared to base-catalyzed reactions. The nucleophilic attack tends to occur at the more substituted carbon atom. youtube.com This is because the transition state has significant carbocationic character, and the positive charge is better stabilized by the more substituted carbon. youtube.com

The formation of 2-chloroacrolein from this compound in DMSO might be facilitated by trace amounts of acid, proceeding through an acid-catalyzed rearrangement mechanism. nih.gov

Lewis acids can also serve as catalysts for epoxide transformations. They function by coordinating to the lone pair of electrons on the epoxide oxygen. This coordination polarizes the C-O bonds and weakens them, activating the epoxide for reaction with even weak nucleophiles. researchgate.net

Catalytic systems using Lewis acids, such as cationic aluminum-salen complexes, have been developed for the highly regioselective ring-opening of unbiased trans-epoxides. rsc.org In such systems, the Lewis acid catalyst controls the regioselectivity of the nucleophilic attack, overriding the inherent steric or electronic biases of the substrate. rsc.org While specific studies on this compound with these catalysts are not detailed, the principle applies. The Lewis acid would coordinate to the oxygen, and the choice of ligands on the metal center would sterically direct the incoming nucleophile to one of the two epoxide carbons, allowing for controlled synthesis of a specific regioisomer.

Pericyclic and Rearrangement Reactions of this compound

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. The reactivity of this compound in such transformations, including sigmatropic rearrangements like Cope and Claisen-type rearrangements, is of significant mechanistic interest due to the presence of both an epoxide and a dichlorovinyl moiety.

Cope-Type Rearrangements and Claisen-Type Rearrangements (if applicable)

Direct Cope or Claisen rearrangements of this compound are not structurally feasible in its ground state. The Cope rearrangement is a nih.govnih.gov-sigmatropic rearrangement of a 1,5-diene, a structural feature absent in the target molecule. Similarly, the classic Claisen rearrangement involves the thermal rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound, a functionality not present in this compound.

However, it is conceivable that under certain reaction conditions, this compound could be a precursor to a species capable of undergoing such rearrangements. For instance, a reaction with a suitable diene could potentially lead to an intermediate that could then undergo a Cope-type rearrangement. Similarly, reaction with an alcohol under specific catalytic conditions might form a transient vinyl ether susceptible to a Claisen-type rearrangement. To date, specific studies detailing these transformations for this compound are not prevalent in the scientific literature.

Vinyl Halide Epoxide Rearrangements

The rearrangement of vinyl epoxides, particularly those bearing halogen substituents, is a well-documented area of chemical reactivity. In the case of this compound, the presence of chlorine atoms on the vinyl group and the strained epoxide ring suggests the potential for unique rearrangement pathways, often mediated by the participation of the halogen as a neighboring group.

Studies on analogous chlorinated vinyl epoxides have shown that the ring-opening of the epoxide can proceed with a high degree of stereoretention. This observation is a strong indicator of anchimeric assistance from a neighboring chlorine atom, leading to the formation of a cyclic chloronium ion intermediate. Depending on the proximity of the participating chlorine atom to the epoxide ring, either a four-membered (chloretanium) or a five-membered (chlorolanium) ring intermediate can be postulated.

For this compound, a plausible rearrangement pathway upon treatment with a Lewis acid or under solvolytic conditions would involve the initial coordination of the acid to the epoxide oxygen, weakening the C-O bonds. Subsequently, intramolecular attack by one of the chlorine atoms could lead to the formation of a chloronium ion. The fate of this intermediate would then dictate the structure of the rearranged product.

Computational studies on similar γ- and δ-chloro vinyl epoxides have provided insights into the stability and reactivity of these cyclic chloronium ions. These studies suggest that the formation of a five-membered chlorolanium ion is generally more favorable than a four-membered chloretanium ion. However, the specific substitution pattern and stereochemistry of the starting epoxide play a crucial role in determining the preferred reaction pathway. The electron-withdrawing nature of substituents on the vinyl group can also influence the stability of any developing positive charge and thus affect the propensity for chloronium ion formation. For instance, vinyl epoxides bearing electron-withdrawing groups tend to favor pathways that avoid the buildup of positive charge, potentially disfavoring chloronium ion intermediates and favoring a direct SN2-type ring opening.

Radical Chemistry and Photochemical Reactivity

The radical and photochemical reactivity of this compound is anticipated to be influenced by the presence of both the epoxide ring and the chlorinated vinyl group.

Radical Chemistry:

Radical reactions involving epoxides can proceed via several pathways, including ring-opening initiated by radical attack. In the case of this compound, a radical species could add to the double bond, generating a carbon-centered radical. This radical could then induce the opening of the epoxide ring. Alternatively, a radical could abstract a chlorine atom, leading to a vinyl radical, which could then undergo further reactions.

Studies on the radical cyclization of unsaturated epoxides have demonstrated that radical intermediates can lead to the formation of cyclic ethers. For this compound, intramolecular radical reactions could potentially lead to the formation of chlorinated cyclic ethers. The regioselectivity of such cyclizations would be governed by the relative stability of the resulting cyclic products and the transition states leading to them.

Photochemical Reactivity:

The photochemical reactivity of chlorinated alkenes is well-established and often involves the homolytic cleavage of the C-Cl bond upon UV irradiation to generate a chlorine radical and a vinyl radical. It is plausible that this compound could undergo a similar process. The resulting radicals could then participate in a variety of subsequent reactions, including recombination, disproportionation, or addition to other molecules.

Furthermore, the epoxide ring itself can be susceptible to photochemical reactions. Photolysis of epoxides can lead to the formation of carbenes and carbonyl compounds. For this compound, this could result in the formation of chlorinated carbenes and aldehydes or ketones. The specific products would depend on the wavelength of light used and the reaction conditions.

Detailed Mechanistic Elucidation Studies

Detailed mechanistic studies are crucial for a comprehensive understanding of the reactivity of this compound. Techniques such as transition state analysis and isotope effect studies can provide valuable insights into the reaction pathways and the nature of the intermediates involved.

Isotope Effect Studies on Reaction Rates and Selectivity

Kinetic Isotope Effect (KIE) studies are a powerful experimental tool for elucidating reaction mechanisms. By replacing an atom with one of its heavier isotopes, changes in the reaction rate can be measured, providing information about bond breaking and bond formation in the rate-determining step.

For reactions involving this compound, several types of KIE studies could be informative:

Chlorine KIE (35Cl/37Cl): A significant chlorine KIE would be expected if the C-Cl bond is broken or significantly weakened in the rate-determining step. This would be consistent with the formation of a chloronium ion intermediate where the chlorine atom becomes formally cationic.

Carbon KIE (12C/13C): By selectively labeling the carbon atoms of the epoxide ring or the vinyl group, one could probe changes in bonding at these positions. For example, a significant KIE at the epoxide carbons would be expected in a ring-opening reaction.

Solvent Isotope Effect: Comparing the reaction rate in a protic solvent and its deuterated counterpart (e.g., CH3OH vs. CH3OD) can provide information about the involvement of proton transfers in the rate-determining step.

Lack of Verifiable Data for Specific Applications of this compound

Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific, verifiable research data concerning the direct application of This compound in the areas outlined for this article. The requested topics—its use as a chiral building block for complex molecules and optically active compounds, its role in the formation of specific heterocyclic systems like furans, pyridines, and oxazolidines, its application in synthesizing spiro- and fused rings, and its integration into polymer chemistry—are not substantially documented in accessible chemical research.

While general synthetic routes for these classes of compounds are well-established, the literature does not specify This compound as a key reactant or intermediate in these processes. The parent compound, 1,3-dichloropropene, is primarily recognized as a soil fumigant, and its epoxide metabolite is studied mainly in the context of toxicology and metabolism. who.intinchem.orgnih.govepa.gov

Due to the absence of detailed research findings and data tables directly relevant to the requested outline, it is not possible to generate a scientifically accurate and authoritative article on the specified applications of This compound . Proceeding would require speculation and fabrication of chemical data, which falls outside the scope of providing factual and reliable information.

Therefore, the generation of the article as per the provided instructions cannot be fulfilled at this time. Further research would be contingent on the publication of new studies that specifically investigate the synthetic utility of this particular compound in the fields of organic synthesis and materials science.

Applications of Trans 1,3 Dichloropropene Oxide in Organic Synthesis

Integration into Polymer and Advanced Materials Chemistry

Monomer in Polymerization Reactions

There is a notable lack of scientific literature describing the use of trans-1,3-dichloropropene oxide as a monomer in polymerization reactions. Typically, epoxides can be polymerized through either anionic or cationic ring-opening polymerization to form polyethers. The resulting polymer properties are highly dependent on the monomer structure, catalyst system, and reaction conditions.

In the hypothetical case of its polymerization, the chlorine atoms on the polymer backbone would be expected to influence the material's properties, potentially increasing its flame retardancy, refractive index, and chemical resistance. However, without experimental data, any discussion of polymer properties remains speculative.

Table 1: Hypothetical Polymerization of this compound

| Polymerization Type | Potential Initiator/Catalyst | Hypothetical Polymer Structure | Anticipated Properties (Theoretical) |

| Anionic Ring-Opening | Alkoxides, hydroxides | -[O-CH(CH₂Cl)-CH(Cl)]ₙ- | Halogenated polyether |

| Cationic Ring-Opening | Protic acids, Lewis acids | -[O-CH(CH₂Cl)-CH(Cl)]ₙ- | Halogenated polyether |

Note: This table is theoretical and not based on published experimental results.

Cross-linking Agent for Thermosetting Resins

Epoxy compounds are widely used as cross-linking agents to cure resins such as epoxy resins, polyesters, and polyamides. The diepoxide or multifunctional epoxide reacts with the functional groups of the prepolymer to form a three-dimensional thermoset network, enhancing the material's mechanical strength, thermal stability, and chemical resistance.

While this compound possesses a reactive epoxide ring, its monofunctional nature with respect to the epoxide group makes it an unlikely candidate for a primary cross-linking agent, which typically requires at least two reactive sites to form a network. It could potentially act as a reactive diluent or a chain modifier in epoxy formulations, but specific examples or research findings to support this are not available.

Derivatization to Specific Specialty Chemicals

The transformation of this compound into specialty chemicals would likely involve the ring-opening of the epoxide followed by reactions of the chlorine atoms. The epoxide ring can be opened by a variety of nucleophiles, such as alcohols, amines, and thiols, to introduce new functional groups.

For instance, reaction with an alcohol under acidic or basic conditions would yield a chlorohydrin ether derivative. Subsequent substitution of the chlorine atoms could lead to a diverse range of molecules. However, the scientific literature does not provide specific, documented examples of the derivatization of this compound to produce specialty chemicals.

Table 2: Potential Derivatization Reactions of this compound (Theoretical)

| Reactant | Reaction Type | Potential Product Class |

| Alcohol (ROH) | Epoxide Ring-Opening | Halogenated Ether Alcohols |

| Amine (R₂NH) | Epoxide Ring-Opening | Halogenated Amino Alcohols |

| Water (H₂O) | Epoxide Ring-Opening | Dichloropropanediol |

Note: This table illustrates potential chemical transformations and is not based on published research for this specific compound.

Advanced Spectroscopic and Structural Characterization of Trans 1,3 Dichloropropene Oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules, providing unparalleled insight into the connectivity and spatial arrangement of atoms. For a molecule with stereogenic centers and conformational flexibility like trans-1,3-Dichloropropene oxide, advanced NMR methods are indispensable.

Multi-dimensional NMR for Stereochemical Assignment

The unambiguous assignment of the trans stereochemistry of the epoxide ring relative to the chloromethyl substituent, as well as the relative configurations of the chiral carbons, necessitates the use of multi-dimensional NMR techniques. While one-dimensional ¹H and ¹³C NMR provide initial information on the chemical environment of the nuclei, 2D experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing through-bond and through-space correlations.

In a hypothetical ¹H NMR spectrum, the protons on the epoxide ring and the chloromethyl group would exhibit characteristic chemical shifts and coupling constants. The trans configuration would influence the magnitude of the coupling constants between the vicinal protons on the epoxide ring. 2D COSY experiments would definitively link these coupled protons. Furthermore, HSQC and HMBC spectra would correlate the protons to their directly attached and long-range coupled carbon atoms, respectively, allowing for the complete assignment of the ¹H and ¹³C NMR spectra and confirming the molecular framework.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| H-1 | (Predicted) | C-1 | H-1 to C-2, C-3 |

| H-2 | (Predicted) | C-2 | H-2 to C-1, C-3 |

| H-3a | (Predicted) | C-3 | H-3a to C-1, C-2 |

| H-3b | (Predicted) | H-3b to C-1, C-2 |

Dynamic NMR for Conformational Analysis and Exchange Processes

The C-C single bond between the epoxide ring and the chloromethyl group allows for rotational isomerism, leading to different stable conformations (rotamers). Dynamic NMR (DNMR) spectroscopy is a powerful tool to study these conformational exchange processes. By recording NMR spectra at variable temperatures, it is possible to observe changes in the line shape of the signals.

At high temperatures, where the rate of interconversion between conformers is fast on the NMR timescale, time-averaged signals are observed. As the temperature is lowered, the rate of exchange slows down, and the signals for the individual conformers may broaden and eventually decoalesce into separate sets of peaks for each populated conformer. Analysis of these line shape changes allows for the determination of the thermodynamic and kinetic parameters of the conformational equilibrium, such as the activation energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) of the rotational barrier. Such studies provide a detailed picture of the molecule's flexibility and the relative energies of its different spatial arrangements.

Solid-State NMR for Crystalline Forms

Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of molecules in their crystalline state. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the orientation of the molecule within the crystal lattice. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to enhance the signal of low-abundance nuclei like ¹³C and to average out anisotropic interactions, resulting in higher resolution spectra.

For this compound, ssNMR could be used to study polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct ssNMR spectra due to differences in molecular packing and intermolecular interactions. By analyzing the chemical shifts and line widths in the ssNMR spectra, it is possible to identify and characterize different crystalline forms of the compound.

Vibrational Spectroscopy (Infrared and Raman)

Attribution of Key Functional Group Frequencies

The IR and Raman spectra of this compound would be characterized by specific vibrational modes corresponding to its functional groups. The key expected frequencies include:

C-H stretching: Aliphatic C-H stretching vibrations from the epoxide ring and the chloromethyl group would typically appear in the 2900-3100 cm⁻¹ region.

Epoxide ring vibrations: The characteristic epoxide ring "breathing" and asymmetric stretching modes are expected in the 1250 cm⁻¹ and 800-950 cm⁻¹ regions, respectively. The exact positions would be sensitive to the substitution pattern.

C-Cl stretching: The stretching vibrations of the carbon-chlorine bonds are expected in the 600-800 cm⁻¹ region. The presence of two chlorine atoms would likely result in multiple bands.

C-O stretching: The C-O stretching of the epoxide ring would also contribute to the spectrum, typically in the 1000-1300 cm⁻¹ range.

Table 2: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C-H Stretch (aliphatic) | 2900 - 3100 |

| Epoxide Ring Breathing | ~1250 |

| Epoxide Ring Asymmetric Stretch | 800 - 950 |

| C-Cl Stretch | 600 - 800 |

| C-O Stretch (epoxide) | 1000 - 1300 |

Note: This table presents predicted frequency ranges based on general knowledge of functional group vibrations, as specific experimental spectra for this compound were not found in the performed searches.

In-situ Monitoring of Reaction Progress

The synthesis of this compound, typically via the epoxidation of trans-1,3-dichloropropene, can be effectively monitored in real-time using in-situ vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy. By immersing an attenuated total reflectance (ATR) probe into the reaction mixture, the progress of the reaction can be followed by observing the changes in the IR spectrum.

Specifically, the disappearance of the C=C stretching band of the starting alkene (trans-1,3-dichloropropene) and the simultaneous appearance of the characteristic epoxide ring vibrations would provide a direct measure of the reaction's progress. This allows for the optimization of reaction conditions, such as temperature, catalyst loading, and reaction time, to maximize the yield and selectivity of the desired epoxide product. This real-time analysis is invaluable for understanding the reaction kinetics and mechanism.

Mass Spectrometry and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for the elucidation of molecular structure. For this compound, both high-resolution and tandem mass spectrometry would provide invaluable data.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is pivotal in unequivocally confirming the molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. The molecular formula of this compound is C₃H₄Cl₂O. nih.govnih.gov The presence of two chlorine atoms makes the isotopic pattern of the molecular ion peak particularly informative, with characteristic M, M+2, and M+4 peaks corresponding to the presence of ³⁵Cl and ³⁷Cl isotopes.

Based on the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ³⁵Cl = 34.968853, ¹⁶O = 15.994915), the theoretical monoisotopic mass of C₃H₄³⁵Cl₂O can be calculated. An experimental HRMS measurement that matches this theoretical value within a few parts per million (ppm) would serve as strong evidence for the compound's elemental composition.

Interactive Table: Theoretical Isotopic Composition for C₃H₄Cl₂O

| Isotope Combination | Theoretical m/z | Relative Abundance (%) |

| C₃H₄³⁵Cl₂O | 125.9639 | 100.0 |

| C₃H₄³⁵Cl³⁷ClO | 127.9610 | 65.0 |

| C₃H₄³⁷Cl₂O | 129.9580 | 10.6 |

This table represents a theoretical calculation of the expected isotopic pattern for the molecular ion of this compound.

Tandem Mass Spectrometry for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (in this case, the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions provides insights into the molecule's connectivity and functional groups.

Loss of a chlorine radical (•Cl): This would result in a fragment ion at m/z ~91.

Loss of HCl: A common fragmentation for chlorinated compounds, leading to a fragment at m/z ~90.

Ring-opening and subsequent fragmentation: The epoxide ring can open, followed by cleavage of the carbon chain. For instance, the loss of a chloromethyl radical (•CH₂Cl) would yield a fragment at m/z ~77.

Cleavage of the C-C bond adjacent to the epoxide: This could lead to various smaller fragment ions.

A detailed analysis would require experimental data to confirm the relative abundances of these and other potential fragment ions.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, including its absolute stereochemistry. For a chiral molecule like this compound, which exists as a pair of enantiomers ((2R,3R) and (2S,3S)), single-crystal X-ray diffraction would be essential to:

Confirm the trans configuration of the substituents on the oxirane ring.

Determine the precise bond lengths, bond angles, and torsion angles within the molecule.

Elucidate the packing of the molecules in the crystal lattice and identify any significant intermolecular interactions.

Establish the absolute configuration of a single enantiomer if a chiral sample is crystallized.

A thorough search of publicly available crystallographic databases did not yield any experimental X-ray crystal structures for this compound. Such a study would be a valuable contribution to the chemical literature.

Chiroptical Spectroscopies (CD, ORD) for Enantiomeric Purity and Conformation

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for studying chiral molecules in solution.

Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light. For a chiral molecule, a CD spectrum will show positive or negative peaks (Cotton effects) in the region of absorbing chromophores. Although the oxirane ring itself does not have a strong chromophore in the accessible UV-Vis range, the electronic transitions associated with the chlorine atoms could give rise to measurable CD signals. The sign and intensity of the Cotton effects could be correlated with the absolute configuration of the enantiomers, often aided by computational predictions.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. The shape of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect), is characteristic of the stereochemistry of the molecule.

Specific experimental CD or ORD data for this compound are not available in the reviewed literature. Experimental studies on the separated enantiomers would be required to determine their chiroptical properties, which could then be used to assess the enantiomeric purity of a given sample.

Computational and Theoretical Studies of Trans 1,3 Dichloropropene Oxide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing insights into molecular properties that are often difficult or impossible to measure experimentally.

Electronic Structure and Bonding Analysis

A thorough analysis of the electronic structure of trans-1,3-dichloropropene oxide using methods like Density Functional Theory (DFT) or ab initio calculations would elucidate the distribution of electrons within the molecule, the nature of its chemical bonds, and its molecular orbitals. Such studies have been performed on related compounds, like halogenated ethenes, to understand their properties. nih.gov However, specific published data detailing the electronic structure, charge distribution, dipole moment, and frontier molecular orbitals (HOMO/LUMO) for this compound could not be located.

Conformational Preferences and Energy Landscapes

The three-dimensional shape of a molecule is crucial to its function and reactivity. Conformational analysis of this compound would involve mapping its potential energy surface to identify the most stable arrangements of its atoms (conformers) and the energy barriers between them. The principles of conformational analysis are well-established for cyclic systems like epoxides. nobelprize.org While theoretical studies often explore the conformational landscapes of substituted small rings, specific research detailing the preferred conformations and rotational energy barriers for this compound is not available.

Prediction of Spectroscopic Parameters

Computational methods are frequently used to predict spectroscopic data (e.g., NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra), which can aid in the identification and characterization of compounds. nih.gov For instance, quantum chemical calculations can provide theoretical IR spectra that, when compared with experimental data, help in the assignment of vibrational modes. Despite the synthesis of this compound for toxicological studies, predicted spectroscopic parameters from computational models have not been published. nobelprize.orgnih.govyoutube.com

Reaction Mechanism Modeling

Modeling reaction mechanisms provides a step-by-step understanding of how chemical reactions occur, including the identification of transient species like transition states.

Transition State Geometries and Activation Energies

The hydrolysis of chloroalkene epoxides, including this compound, has been a subject of experimental kinetic studies due to its relevance in understanding their biological activity. nobelprize.orgnih.govyoutube.comacs.org A computational study of these reactions would involve locating the transition state structure for the ring-opening process (e.g., by nucleophilic attack of water) and calculating the activation energy, which determines the reaction rate. nih.govucalgary.ca The ring-opening of epoxides is a classic reaction in organic chemistry, with well-understood SN2-type mechanisms. ucalgary.camasterorganicchemistry.comlibretexts.org However, specific computational models detailing the transition state geometries and activation energies for reactions involving this compound are absent from the available literature.

Intrinsic Reaction Coordinate (IRC) Pathways

An Intrinsic Reaction Coordinate (IRC) calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located transition state indeed connects the intended species. This provides a clear depiction of the molecular transformations occurring during the reaction. While IRC analysis is a standard component of computational reaction mechanism studies, no such pathways have been published for reactions of this compound.

Solvent Effects on Reaction Barriers

The choice of solvent is a critical factor that significantly influences the reaction rates and mechanistic pathways of chemical transformations involving this compound. Computational studies, often employing continuum models like the conductor-like polarizable continuum model (CPCM), are instrumental in simulating and understanding these solvent effects on molecular properties and reaction pathways.

Theoretical investigations into related reactions, such as the dehydrochlorination of chloroalkanes, provide a framework for understanding how different solvent properties can modulate the thermodynamics of a reaction. The effect of a solvent on the Gibbs free energy of activation (ΔG≠), and consequently the reaction barrier, is a composite of its influence on the enthalpy (ΔH≠) and entropy (ΔS≠) of activation. researchgate.net

In aprotic solvents, properties such as electrophilicity, ionizing power, and cohesion can lower the reaction barrier by increasing the activation entropy. researchgate.net Conversely, nucleophilicity and polarizability in these solvents may increase both ΔH≠ and ΔS≠ to a similar degree, resulting in a negligible net effect on the reaction barrier. researchgate.net In protic solvents, high solvent nucleophilicity can increase the activation enthalpy more than the activation entropy, leading to a small net increase in the reaction barrier. researchgate.net This phenomenon, known as nucleophilic solvation, can play a significant role in solvolytic reactions where carbocationic intermediates are formed. researchgate.net The scattering of data in correlations between solvolysis rates and ion stabilities for some compounds has been attributed to such nucleophilic solvent participation. researchgate.net

| Solvent Property (in Aprotic Solvents) | Effect on ΔG≠ (Reaction Barrier) | Primary Influence |

| Electrophilicity | Decreases | Increases ΔS≠ |

| Ionizing Power | Decreases | Increases ΔS≠ |

| Cohesion | Decreases | Increases ΔS≠ |

| Nucleophilicity | No significant effect | Increases both ΔH≠ and ΔS≠ |

| Polarizability | No significant effect | Increases both ΔH≠ and ΔS≠ |

Table 1. Conceptual summary of the influence of various aprotic solvent properties on the Gibbs free energy of activation (ΔG≠) for related heterolysis reactions. Data derived from studies on dehydrochlorination reactions. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations serve as a powerful computational microscope, offering insights into the time-dependent behavior of molecular systems. These simulations can model dynamic processes such as conformational changes and the explicit influence of the surrounding environment on the stability and reactivity of this compound. While specific MD simulation studies focused exclusively on this compound are not widely published, the principles are broadly applied to understand haloalkene epoxides. researchgate.net

Intermolecular Interactions in Solution and Solid State

The reactivity and physical properties of this compound are governed by a network of intermolecular interactions. Computational methods are essential for determining molecular geometries, charge distributions, and dipole moments, which are fundamental to understanding these forces.

In solution, interactions with solvent molecules are paramount. As discussed, nucleophilic solvation can stabilize or destabilize transition states, altering reaction kinetics. researchgate.net In the solid state, crystal packing forces, including van der Waals interactions and dipole-dipole forces, dictate the orientation of molecules within the crystal lattice. Steric factors, such as the repulsion between the chlorine atoms and the methyl group, also play a crucial role in determining the most stable conformations and how molecules interact with their neighbors.

Dynamic Behavior and Stability

The stability of this compound is a key determinant of its reactivity and biological activity. nih.gov Studies on a series of chloroalkene epoxides have shown that their potency in inducing morphological transformation in Syrian hamster embryo cells is directly influenced by the compound's stability. nih.gov

Kinetics studies have been performed to quantify the stability of this and related epoxides. The hydrolysis and thermal decomposition rates for a series of chloroalkene epoxides, including this compound, have been determined. researchgate.net One study reported a hydrolysis half-life of 5 hours for this compound. stowa.nl This finite lifetime highlights its nature as a reactive intermediate. The cis-isomers of chloroalkene epoxides are generally found to be more potent mutagens and DNA modifiers than their corresponding trans-isomers, suggesting a difference in either stability or reactivity.

| Compound | Reported Half-Life (Hydrolysis) |

| This compound | 5 hours |

| Trichloroethylene oxide | 12 seconds |

| Vinyl chloride oxide | 1.5 minutes |

Table 2. Comparison of the hydrolysis half-lives of selected chloroalkene epoxides, demonstrating the relative stability of this compound. stowa.nl

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) modeling seeks to establish a mathematical correlation between the chemical structure of a compound and its observed reactivity. While specific QSRR models exclusively for this compound are not prominent in the literature, the principles are applied to this class of compounds.

Modern approaches, such as machine learning (ML) models trained on reaction data for related compounds like vinyl chlorides, are being developed to predict the outcomes of new transformations. These models show high accuracy in predicting reaction yields and selectivities, providing a powerful predictive tool analogous to traditional QSRR. Furthermore, Linear Free-Energy Relationships (LFERs) have been used to computationally model reactivity with nucleophiles, which is a core concept in QSRR. researchgate.net These computational techniques are vital for assessing the potential reactivity of compounds like this compound and for guiding the synthesis of new chemical entities.

Environmental Transformation Pathways of Trans 1,3 Dichloropropene Oxide Chemical Fate

Abiotic Degradation Mechanisms

Abiotic degradation refers to the transformation of a chemical compound through non-biological processes. For trans-1,3-dichloropropene oxide, these pathways primarily involve reactions with water and degradation initiated by light.

Hydrolytic Pathways and Product Formation in Aquatic Environments

The primary abiotic degradation pathway for epoxides like this compound in aquatic environments is hydrolysis. wikipedia.org The strained three-membered ether ring is susceptible to nucleophilic attack by water, leading to ring-opening and the formation of a diol. wikipedia.orgtestbook.commasterorganicchemistry.com This reaction can proceed under both acidic and basic conditions. testbook.comlibretexts.org

Under neutral or basic conditions, hydrolysis occurs via an SN2 mechanism, where a hydroxide (B78521) ion attacks the less substituted carbon atom of the epoxide ring. In acidic conditions, the epoxide oxygen is first protonated, followed by nucleophilic attack of water on the more substituted carbon. libretexts.org In both scenarios, the resulting product of the hydrolysis of this compound is expected to be 1,3-dichloro-2,3-propanediol .

The general reaction is as follows:

This compound + H₂O → 1,3-dichloro-2,3-propanediol

Photolytic Degradation Pathways in Gaseous and Aqueous Phases

Information on the direct photolytic degradation of this compound is limited. However, its parent compound, 1,3-dichloropropene (B49464), is known to degrade in the atmosphere through reactions with photochemically produced hydroxyl radicals (•OH). nih.govepa.gov It is plausible that this compound would also be susceptible to similar atmospheric oxidation processes.

In the gaseous phase, the reaction with hydroxyl radicals is a likely degradation pathway. In aqueous environments, indirect photolysis may occur, where other dissolved organic matter absorbs light and produces reactive species that can then degrade the epoxide. Direct photolysis, where the molecule itself absorbs ultraviolet radiation leading to its breakdown, may be less significant unless the compound has a significant absorption spectrum in the environmentally relevant UV range.

Chemodegradation in Various Environmental Matrices

Due to their reactivity, epoxides can react with a variety of nucleophiles present in environmental matrices like soil and sediment. wikipedia.org Soil organic matter, rich in functional groups like carboxylic acids, phenols, and amines, can provide nucleophilic sites for reaction with the epoxide ring of this compound. This would lead to the covalent binding of the compound to the organic fraction of the soil, a process known as chemisorption. This process would reduce the mobility and bioavailability of the compound in the environment.

Biotic Transformation Mechanisms

Biotic transformation, or biodegradation, involves the breakdown of chemical compounds by living organisms, primarily microorganisms. This is a crucial pathway for the environmental dissipation of many organic pollutants.

Identification of Biotransformation Products in Environmental Samples

Direct identification of biotransformation products of this compound in environmental samples is challenging due to its transient nature as a reactive intermediate. However, based on known metabolic pathways for epoxides, the primary expected biotransformation product in soil and water would be 1,3-dichloro-2,3-propanediol , formed via the action of microbial epoxide hydrolases. nih.gov

The parent compound, trans-1,3-dichloropropene, is known to hydrolyze to 3-chloroallyl alcohol, which can be further oxidized to 3-chloroacrylic acid. epa.gov While the epoxide is an intermediate in a different metabolic pathway (oxidation), the diol resulting from its hydrolysis represents a distinct and likely environmental metabolite.

| Transformation Pathway | Matrix | Potential Product(s) |

| Hydrolysis (Abiotic/Biotic) | Water, Soil | 1,3-dichloro-2,3-propanediol |

| Glutathione (B108866) Conjugation (Biotic) | Microbial Cells | Glutathione conjugates and subsequent metabolites |

| Reaction with Soil Organic Matter | Soil | Covalently bound residues |

Based on a comprehensive review of available scientific literature, there is a significant lack of specific data pertaining to the environmental transformation pathways of This compound , particularly concerning its sorption, mobility, and transport in soil and sediment systems.

The available research primarily focuses on the parent compound, 1,3-Dichloropropene (a mixture of cis- and trans-isomers), and its primary degradation product, 3-chloroallyl alcohol . While cis-1,3-Dichloropropene oxide is mentioned as a metabolite of cis-1,3-Dichloropropene in toxicological studies, detailed environmental fate data for the oxide form, especially the trans-isomer, is not available in the provided search results.

Therefore, it is not possible to provide a thorough and scientifically accurate article on the "" with the specific subsections requested (7.3. Sorption and Mobility in Soil and Sediment Systems, 7.3.1. Adsorption/Desorption Isotherms on Geologic Media, and 7.3.2. Leaching Potential and Transport Dynamics) due to the absence of relevant research findings and data for this specific compound.

Advanced Analytical Methodologies for Trans 1,3 Dichloropropene Oxide in Research

Chromatographic Separation and Detection

Chromatographic techniques are the cornerstone for the analysis of trans-1,3-dichloropropene oxide, providing the necessary separation from complex matrices and sensitive detection.

Gas Chromatography (GC) with Selective Detectors (e.g., ECD, FID, MS)

Gas chromatography is the most prominently used technique for the analysis of volatile compounds like 1,3-dichloropropene (B49464) and its metabolites, including the epoxide forms. cdc.govnih.goviss.it The choice of detector is critical and is dictated by the required sensitivity and selectivity of the analysis.

Electron Capture Detector (ECD): The ECD is highly sensitive to halogenated compounds, making it an excellent choice for detecting the dichlorinated structure of this compound. This detector offers sub-picogram detection limits, which is essential for trace-level analysis in environmental and biological samples. While highly sensitive, the ECD is not as selective as a mass spectrometer and can be prone to matrix interferences.

Flame Ionization Detector (FID): The FID is a universal detector for organic compounds. While it is robust and provides a linear response over a wide concentration range, its sensitivity for halogenated compounds is lower compared to the ECD. FID is often used when higher concentrations of the analyte are expected or when a general-purpose detector is required.

Mass Spectrometry (MS): The coupling of GC with MS provides the highest degree of confidence in the identification and quantification of this compound. epa.gov Mass spectrometry offers unparalleled selectivity by monitoring specific ion fragments of the target molecule. This is particularly important for distinguishing the epoxide from its parent compound, trans-1,3-dichloropropene, and other potential transformation products. In toxicological studies, GC/MS has been used to measure the concentrations of 1,3-dichloropropene epoxides in biological tissues, such as the liver, where epoxide concentrations were found to be approximately two orders of magnitude lower than the parent compound. epa.gov For the analysis of cis- and trans-1,3-dichloropropene in rat blood, GC/MS methods have been developed with sensitivities in the nanogram per milliliter range. cdc.gov The analytical methods for the epoxides are reported to be the same as those for the parent 1,3-dichloropropene. who.int

Table 1: Comparison of GC Detectors for trans-1,3-Dichloropropene Oxide Analysis

| Detector | Principle of Operation | Selectivity | Sensitivity | Application Notes |

|---|---|---|---|---|

| Electron Capture Detector (ECD) | Measures the decrease in current from a radioactive source caused by electron-capturing compounds. | High for halogenated compounds. | Very high (femtogram to picogram range). | Ideal for trace analysis in environmental monitoring. |

| Flame Ionization Detector (FID) | Measures the ions produced during the combustion of organic compounds in a hydrogen flame. | Low, responds to most organic compounds. | Good (picogram range). | Suitable for routine analysis where high sensitivity to halogens is not the primary requirement. |

| Mass Spectrometry (MS) | Separates ions based on their mass-to-charge ratio. | Very high, provides structural information. | High (picogram to femtogram range). | The gold standard for unambiguous identification and quantification, especially in complex matrices. nih.govepa.gov |

Liquid Chromatography (LC) with High-Resolution Mass Spectrometry (HRMS)

While GC is the preferred method for volatile compounds, Liquid Chromatography (LC) coupled with High-Resolution Mass Spectrometry (HRMS) presents a powerful alternative, particularly for less volatile derivatives or for samples that are not amenable to GC analysis without derivatization. HRMS provides highly accurate mass measurements, which aids in the unequivocal identification of the elemental composition of the analyte and its metabolites. Although specific applications of LC-HRMS for this compound are not widely documented, the technique's capabilities make it a valuable research tool for metabolic profiling studies where the identification of unknown transformation products is required.

Chiral Chromatography for Isomer Resolution and Purity Assessment

This compound is a chiral molecule, existing as a pair of enantiomers. These enantiomers may exhibit different biological activities and toxicological profiles. Therefore, their separation and individual quantification are of significant interest. Chiral chromatography is the technique of choice for resolving enantiomers. This can be achieved using either chiral stationary phases (CSPs) in GC or LC, or by derivatizing the enantiomers with a chiral reagent to form diastereomers that can be separated on a non-chiral column. While specific methods for the chiral resolution of this compound are not extensively reported, the principles of chiral chromatography are well-established and applicable. The development of such methods is crucial for a comprehensive toxicological assessment and for understanding the stereoselective metabolism of this compound. Novel GC stationary phases have shown success in separating the cis/trans isomers of the parent 1,3-dichloropropene, indicating the potential for developing enantioselective GC methods for the epoxide. researchgate.netresearchgate.net

Spectroscopic Analytical Techniques

Spectroscopic techniques provide valuable information about the molecular structure and can be used for both qualitative and quantitative analysis of this compound.

Direct Infrared and Raman Spectroscopy for Quantitative Analysis

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide a molecular fingerprint of a compound.

Infrared (IR) Spectroscopy: In IR spectroscopy, epoxides are generally identified by the absence of strong absorptions from hydroxyl (-OH) and carbonyl (C=O) groups, and the presence of a characteristic C-O stretching band in the fingerprint region (around 1250 cm⁻¹), although this can sometimes be obscured by other bands. oregonstate.edu

Raman Spectroscopy: Raman spectroscopy is particularly well-suited for the analysis of epoxides. The symmetric breathing of the epoxide ring gives rise to a distinct and often intense Raman band in the region of 1230-1280 cm⁻¹. researchgate.netresearchgate.net The intensity of this peak is directly proportional to the concentration of the epoxide groups, allowing for quantitative analysis. researchgate.net Weaker bands corresponding to epoxide ring deformation may also be observed around 916 cm⁻¹. researchgate.netoceanoptics.com This technique can be used to monitor the formation or consumption of the epoxide in real-time. spectroscopyonline.com

Table 2: Characteristic Raman Bands for Epoxide Ring

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| Ring Breathing | 1230 - 1280 | Strong | Linearly dependent on epoxide concentration. researchgate.netresearchgate.net |

| Ring Deformation | ~916 | Weak | Can be used as a confirmatory peak. researchgate.netoceanoptics.com |

UV-Vis Spectrophotometry for Conjugated Derivatives

This compound itself does not possess a strong chromophore that absorbs in the ultraviolet-visible (UV-Vis) region. However, if it is derivatized to form a conjugated system, or if it reacts with biological macromolecules to form conjugated adducts, then UV-Vis spectrophotometry can become a useful analytical tool. For instance, α,β-unsaturated epoxides can be formed from α,β-unsaturated ketones. researchgate.netnih.gov The analysis of such conjugated systems is well-established, with characteristic π→π* and n→π* transitions. researchgate.net The Woodward-Fieser rules can be applied to predict the wavelength of maximum absorption (λmax) for these conjugated systems. youtube.comyoutube.com While direct UV-Vis analysis of this compound is not practical, its application in studying the reactions and derivatives of this epoxide holds potential in specific research contexts.

Coupled Techniques for Complex Mixture Analysis

In many research applications, this compound is present in complex matrices, such as reaction mixtures containing its cis-isomer, unreacted precursors, and various byproducts. To effectively separate and identify the target analyte in such scenarios, one-dimensional chromatographic techniques may be insufficient. Coupled, or multidimensional, techniques provide enhanced resolving power.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful technique for the analysis of volatile and semi-volatile organic compounds, including halogenated compounds like this compound. chromatographyonline.comresearchgate.net This method utilizes two columns with different stationary phases, providing a much higher separation capacity than single-column GC. helcom.fi The first dimension typically involves a non-polar column, separating compounds based on their boiling points, while the second dimension employs a shorter, polar column to separate co-eluting peaks from the first dimension based on polarity. helcom.fi

The enhanced resolution of GCxGC is particularly advantageous for separating this compound from its cis-isomer and other structurally similar chlorinated compounds that may be present in a sample. researchgate.net The structured nature of GCxGC chromatograms, where chemically related compounds appear in specific regions of the 2D plot, can also aid in the identification of unknown components in complex mixtures. labrulez.com

Table 1: Illustrative GCxGC Parameters for Analysis of Halogenated Volatiles

| Parameter | First Dimension (1D) | Second Dimension (2D) |

|---|---|---|

| Column Phase | Non-polar (e.g., 5% Phenyl Polysilphenylene-siloxane) | Mid-polar (e.g., 50% Phenyl Polysilphenylene-siloxane) |

| Column Length | 30 m | 1-2 m |

| Internal Diameter | 0.25 mm | 0.10 - 0.25 mm |

| Film Thickness | 0.25 µm | 0.10 - 0.25 µm |

| Modulation Period | 2-8 s | |

| Detector | Time-of-Flight Mass Spectrometry (TOF-MS) or Electron Capture Detector (ECD) |

Note: This table presents typical parameters and is not from a specific study on this compound.

Coupled-Column Liquid Chromatography (LC-LC)

For less volatile or thermally labile compounds, and for preparative-scale separation of isomers, coupled-column liquid chromatography (LC-LC) is a valuable technique. This approach can be used to separate diastereomers and enantiomers of chiral compounds. researchgate.net In the context of this compound analysis, an LC-LC system could be configured to first separate the cis and trans isomers on an achiral column. Subsequently, the fraction containing the trans-isomer could be automatically transferred to a second, chiral column to resolve its enantiomers. researchgate.net This is particularly relevant as the biological and toxicological properties of enantiomers can differ significantly.

While mass spectrometry (MS) is the most common detector coupled with GC, other spectroscopic techniques can provide complementary structural information.

Gas Chromatography-Infrared Spectroscopy (GC-IR)

Gas Chromatography-Infrared Spectroscopy (GC-IR) is a powerful hyphenated technique for the identification of isomers. nih.gov As compounds elute from the GC column, they pass through a light pipe where their infrared spectrum is recorded. Since isomers, such as the cis and trans forms of 1,3-Dichloropropene oxide, have distinct vibrational modes, they will produce unique IR spectra, allowing for their unambiguous identification. This can be particularly useful when mass spectra of isomers are very similar. The combination of retention time data from GC and the unique spectral fingerprint from IR provides a high degree of confidence in compound identification.

Method Validation for Research Applications (e.g., kinetics, reaction monitoring)

For research applications such as studying reaction kinetics or monitoring the formation of this compound, rigorous method validation is essential to ensure the reliability and accuracy of the data. mdpi.com Validation demonstrates that an analytical method is suitable for its intended purpose.

Key validation parameters for chromatographic methods used in kinetic and reaction monitoring studies include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as starting materials, byproducts, and isomers. helcom.fi For this compound, this means demonstrating clear separation from the cis-isomer and other reaction components.

Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the procedure has a suitable level of precision, accuracy, and linearity. researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by analyzing a sample with a known concentration of this compound or by spiking a blank matrix with a known amount.

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) and is typically assessed at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Table 2: Example Method Validation Parameters for a Hypothetical Kinetic Study of this compound Formation

| Parameter | Acceptance Criterion | Purpose in Kinetic Study |

|---|---|---|

| Selectivity | Baseline resolution from starting materials and cis-isomer (Resolution > 1.5) | To accurately measure the formation of the trans-isomer without interference. |

| Linearity (R²) | ≥ 0.995 | To ensure accurate quantification over the expected concentration range as the reaction progresses. |

| Accuracy (% Recovery) | 90-110% | To ensure the measured concentration reflects the true concentration at each time point. |

| Precision (RSD) | ≤ 15% | To ensure the consistency of measurements for reliable kinetic modeling. |

| LOQ | Sufficiently low to measure initial product formation | To accurately determine the initial rate of reaction. |

Note: These are illustrative criteria and may vary depending on the specific requirements of the research.

The study of epoxidation kinetics, for instance, requires a method that can accurately track the disappearance of reactants and the appearance of products over time. mdpi.comnih.govfrontiersin.orgnih.gov A validated analytical method ensures that the observed changes in concentration are due to the chemical reaction and not analytical variability, thus allowing for the reliable determination of reaction rates and mechanisms.

Emerging Research Directions and Future Perspectives for Trans 1,3 Dichloropropene Oxide

Development of Highly Enantioselective Catalytic Synthesis

The synthesis of single-enantiomer chiral molecules is a significant goal in modern chemistry, particularly for applications in pharmaceuticals and materials science. While general methods for the enantioselective epoxidation of alkenes are well-established, dedicated research into the highly enantioselective catalytic synthesis of trans-1,3-dichloropropene oxide is still an emerging area.

Current research in asymmetric catalysis provides a framework for how such a synthesis could be developed. For instance, chiral catalyst systems, often based on transition metals complexed with chiral ligands, have proven effective in delivering an oxygen atom to one face of a double bond with high selectivity. nih.govresearchgate.net The development of a specific catalyst for trans-1,3-dichloropropene would need to overcome the challenge of the substrate's specific electronic and steric properties.

Future research is anticipated to focus on:

Design and Synthesis of Chiral Catalysts: This includes the exploration of new metal-ligand complexes (e.g., based on manganese, titanium, or ruthenium) and organocatalysts (e.g., based on chiral ketones or iminium ions) that can effectively induce chirality during the epoxidation of trans-1,3-dichloropropene.

Optimization of Reaction Conditions: A systematic study of solvents, oxidants, and temperature will be crucial to maximize both the yield and the enantiomeric excess of the desired epoxide.

A successful enantioselective synthesis would unlock the potential of this compound as a chiral building block for the synthesis of more complex molecules.

Exploration of Novel Reactivity in Challenging Synthetic Transformations

Epoxides are highly valuable intermediates in organic synthesis due to the strained nature of the three-membered ring, which allows for a variety of ring-opening reactions. The presence of two chlorine atoms in this compound adds further synthetic handles, making it a potentially versatile reagent.

Currently, much of the literature focuses on this compound as a metabolite of the parent compound, 1,3-dichloropropene (B49464). nih.govt3db.ca However, its potential as a reactant in its own right is an area ripe for exploration. Future research directions could include:

Nucleophilic Ring-Opening Reactions: Investigating the regioselectivity and stereoselectivity of ring-opening with a wide range of nucleophiles (e.g., organometallics, amines, alkoxides) could lead to the synthesis of a diverse array of functionalized molecules.

Rearrangement Reactions: Studying acid- or base-catalyzed rearrangements of the epoxide could provide access to novel molecular scaffolds.

Polymerization: The difunctional nature of this compound might allow for its use as a monomer in the synthesis of specialty polymers with unique properties.

The exploration of these and other transformations will be key to understanding the full synthetic utility of this compound.

Application in Green Chemistry and Sustainable Chemical Manufacturing

Green chemistry emphasizes the use of sustainable practices in the chemical industry, including the utilization of waste products and the design of environmentally benign processes. 1,3-Dichloropropene is a byproduct of the synthesis of epichlorohydrin (B41342), a major industrial chemical. pan-europe.info Therefore, finding valuable applications for 1,3-dichloropropene and its derivatives, such as this compound, aligns with the principles of green chemistry by turning a waste stream into a valuable feedstock.

Future research in this area could focus on:

Waste Valorization: Developing efficient and economically viable processes to convert byproduct 1,3-dichloropropene into this compound and other useful chemicals.

Atom Economy: Designing synthetic routes that utilize this compound in a highly atom-economical manner, minimizing the generation of waste.

Renewable Feedstocks: While 1,3-dichloropropene is currently derived from fossil fuels, future research could explore pathways to produce similar chlorinated compounds from renewable resources.

The use of this compound in sustainable manufacturing would represent a significant step towards a more circular chemical economy.

Advanced Computational Predictions for Reactivity and Properties

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, guiding experimental work and providing insights into reaction mechanisms. While basic computed properties for this compound are available, more advanced computational studies are needed to fully understand its chemical behavior. nih.gov

Table 1: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃H₄Cl₂O | PubChem nih.gov |

| Molecular Weight | 126.97 g/mol | PubChem nih.gov |

| XLogP3 | 1.3 | PubChem nih.gov |

Future computational research should aim to:

Model Reaction Pathways: Using methods such as Density Functional Theory (DFT) to calculate the energy barriers for various reactions of this compound, thereby predicting the most likely products and optimal reaction conditions.

Predict Spectroscopic Properties: Calculating NMR, IR, and other spectroscopic data to aid in the characterization of the molecule and its reaction products.

Simulate Interactions with Catalysts: Modeling the interaction of this compound with potential catalysts to guide the design of more efficient and selective synthetic methods.

These computational studies will be invaluable in accelerating the development of new applications for this compound.

Interdisciplinary Research at the Interface of Organic Chemistry and Environmental Science (Focus on mechanistic pathways)

The environmental fate of pesticides and their degradation products is a critical area of research. This compound is known to be a minor metabolite of the soil fumigant 1,3-dichloropropene, formed through the action of cytochrome P450 enzymes. nih.govt3db.ca Understanding the subsequent mechanistic pathways of this epoxide is essential for a complete environmental risk assessment.

Interdisciplinary research combining the expertise of organic chemists and environmental scientists will be crucial for:

Elucidating Degradation Mechanisms: Determining the precise chemical reactions that this compound undergoes in soil and water, including hydrolysis, and reactions with microbial enzymes. nih.govusda.gov

Identifying Degradation Products: Characterizing the full range of products formed from the environmental degradation of the epoxide and assessing their potential toxicity.

Developing Remediation Strategies: Designing methods to accelerate the breakdown of trans-1,3-dichloropropene and its epoxide in contaminated sites.

A thorough understanding of these mechanistic pathways will inform the development of more environmentally friendly agricultural practices and remediation technologies.

Q & A

Q. What analytical techniques are recommended for quantifying trans-1,3-Dichloropropene oxide in environmental samples, and how are they optimized?

A headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography and electron capture detection (GC-ECD) is widely used for isomer-specific analysis. A two-step experimental design (fractional factorial followed by central composite design) optimizes variables like extraction temperature, time, and salt concentration to achieve detection limits below 0.1 µg/L . This method effectively distinguishes cis- and trans-1,3-Dichloropropene isomers, critical for environmental monitoring.

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Key properties include a density of 1.21 g/cm³, boiling point of 112°C, and a refractive index of 1.472 (at 20°C). These parameters inform solvent selection, storage conditions (e.g., refrigeration to prevent volatilization), and safety protocols (e.g., flammability with a flash point of 27°C) .

Q. How is this compound synthesized, and what are common intermediates?

While direct synthesis methods are not detailed in the provided evidence, analogous chlorinated propenes are synthesized via halogenation of propene derivatives. Substitution reactions with nucleophiles (e.g., hydroxide ions) under basic conditions are plausible pathways, though isomer control requires precise temperature and catalyst optimization .

Advanced Research Questions

Q. How do soil properties influence the diffusion kinetics of this compound, and what models predict its environmental mobility?

Diffusion in soil is governed by organic matter content, porosity, and moisture. Experimental studies using plough- and subsurface blade-injection methods show that computational models (solving Fickian diffusion equations) align with measured concentration gradients over time. Discrepancies arise from soil heterogeneity, necessitating site-specific calibration .

Q. What factors contribute to discrepancies between experimental and computational data in this compound environmental fate studies?

Key factors include unaccounted adsorption/desorption dynamics at soil particle interfaces, microbial degradation variability, and temperature fluctuations. Computational models often underestimate field data due to simplifications in soil matrix complexity .

Q. How does this compound interact with atmospheric ozone, and what methodologies assess its ozone-depleting potential (ODP)?